Journal Name:Macromolecular Research
Journal ISSN:1598-5032
IF:2.127
Journal Website:http://www.springerlink.com/content/121720/?Content+Status=Accepted
Year of Origin:2002
Publisher:Polymer Society of Korea
Number of Articles Per Year:174
Publishing Cycle:Bimonthly
OA or Not:Not
Development of a simple cultured cell–anaerobic microbial co-culture system using liquid paraffin
Macromolecular Research ( IF 2.127 ) Pub Date: 2023-04-15 , DOI: 10.1016/j.jbiosc.2023.03.008
Conventional co-culture systems are complicated, lack versatility, and do not adequately replicate the intestinal lumen environment. This study aimed to devise a system that allows for (i) arbitrary sampling of the culture medium, (ii) monitoring the growth of co-cultured cells, (iii) aerobic–anaerobic co-culture, (iv) simple operation, and (v) evaluation of multiple samples. We built a simple cell–anaerobic microorganism co-culture system using liquid paraffin to separate growth spaces for aerobic cells and anaerobic bacteria. Mineral oil was added to the top of the anaerobic bacterial cultivation space to seal the space and reduce gas exchange. Co-culture of anaerobic, Bifidobacterium bifidum and aerobic, epithelial Madin–Darby canine kidney (MDCK) cells demonstrated that the barrier function and viability of co-cultured MDCK cells were comparable to those of a pure MDCK culture after 24 h, and the growth curve of co-cultured B. bifidum was similar to that of pure B. bifidum. Furthermore, the growth of B. bifidum pure culture under sealed conditions was approximately 1.5 times greater than that under non-sealed conditions at 24 h. Glucose consumption at 24 h of co-culture under sealed conditions was 10%–15% higher than that under non-sealed conditions. This highly versatile culture method enabled the quantitative characterisation of B. bifidum and MDCK cells upon co-culture. The newly established co-culture system could be applied to various aerobic cell–anaerobic bacteria co-culture which will provide a strategy for basic and applied research on host–microbe interactions.
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Regulatory effect of moderate Jiang-flavour baijiu (Chinese liquor) dosage on organ function and gut microbiota in mice
Macromolecular Research ( IF 2.127 ) Pub Date: 2023-02-11 , DOI: 10.1016/j.jbiosc.2023.01.001
Chinese baijiu, an ancient fermented alcoholic beverage, contains ethanol and a variety of compounds. One of the most popular types of Chinese baijiu is Jiang-flavor baijiu. To investigate the effects of Jiang-flavor baijiu on organ function and gut microbiota, we developed a moderate drinking mouse model and studied its effects on the liver, kidney biomarkers, memory function, and gut microbiota. The results showed that ethanol caused more hepatic steatosis, liver and kidney damage, and memory impairment than Jiang-flavour baijiu consumption. Furthermore, Jiang-flavor baijiu altered the gut microbiota by increasing the abundance of beneficial taxa such as Lactobacillus and Akkermansia, whereas ethanol increased the abundance of harmful bacteria such as Prevotella and Mucispirillum. Our findings provide preliminary evidence that moderate dose Jiang-flavor baijiu regulates gut microbiota and organ function and provide a theoretical foundation for future research on the positive health effects of particular varieties of Chinese baijiu.
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Enzymatic colorimetric method for turn-on determination of l-lactic acid through indicator displacement assay
Macromolecular Research ( IF 2.127 ) Pub Date: 2023-06-19 , DOI: 10.1016/j.jbiosc.2023.06.001
l-Lactic acid is a natural α-hydroxy carboxylic acid and is commonly used as an addictive. Quantitation of l-lactic acid is indispensable in food and cosmetic industries. An enzymatic colorimetric method was developed for the determination of l-lactic acid by competitive indicator displacement assay. Boric acid inhibited the colorimetric reaction of l-3,4-dihydroxyphenylalanine (l-DOPA) catalyzed by tyrosinase. l-Lactic acid competitively displaced and released l-DOPA bound with boric acid to serve as substrate, and thus restored the tyrosinase activity. Recovery of color reaction could be spectrophotometrically determined at 475 nm and was proportional to the amount of l-lactic acid. A calibration curve between l-lactic acid concentration and recovery of absorbance were built. The concentration range of the l-lactic acid was 0.25–2.25 mM. The limit of detection (LOD) and the limit of quantification (LOQ) for l-lactic acid was estimated to be 0.05 mM and 0.16 mM, respectively. The method achieved turn-on and visual sensing with good precision, accuracy, specificity, and robustness. The assay method exhibited a promising prospect to determine the content of l-lactic acid in foods and cosmetics.
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Effects of partially hydrolyzed guar gums of different molecular weights on a human intestinal in vitro fermentation model
Macromolecular Research ( IF 2.127 ) Pub Date: 2023-04-26 , DOI: 10.1016/j.jbiosc.2023.04.002
Partially hydrolyzed guar gums (PHGGs) are prebiotic soluble dietary fibers. High molecular-weight PHGGs have rapid fermentation and high short-chain fatty acid (SCFA) productivity rates, compared to low molecular-weight PHGGs. Therefore, low molecular-weight PHGGs may have less pronounced prebiotic effects than high molecular-weight PHGGs. However, the effects of PHGGs of different molecular weights on the human intestinal microbiota, as well as their fermentation ability and prebiotic effects, have not been investigated. The aim of this study was to evaluate the effects of two PHGGs of different molecular weights, Sunfiber-R (SF-R; 20 kDa) and Sunfiber-V (SF-V; 5 kDa), on human colonic microbiota and SCFA production. A human intestinal in vitro fermentation model was operated by fecal samples with and without the PHGGs. The addition of 0.2% SF-R or SF-V increased the relative abundance of Bacteroides spp., especially that of Bacteroides uniformis. This increase corresponded to a significant (p = 0.030) and non-significant (p = 0.073) increase in propionate production in response to SF-R and SF-V addition, respectively. Both fibers increased the relative abundance of Faecalibacterium and stimulated an increase in the abundance of unclassified Lachnospiraceae and Bifidobacterium. In conclusion, the low molecular-weight PHGG exerted prebiotic effects on human colonic microbiota to increase SCFA production and bacteria that are beneficial to human health in a manner similar to that of the high molecular-weight forms of PHGG.
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Biocatalytic synthesis of chiral five-membered carbasugars intermediates utilizing CV2025 ω-transaminase from Chromobacterium violaceum
Macromolecular Research ( IF 2.127 ) Pub Date: 2023-03-17 , DOI: 10.1016/j.jbiosc.2023.02.009
(S)-4-(Hydroxymethyl)cyclopent-2-enone is a key intermediate in the synthesis of chiral five-membered carbasugars, which can be used to synthesize a large number of pharmacologically relevant carbocyclic nucleosides. Herein, CV2025 ω-transaminase from Chromobacterium violaceum was selected based on substrate similarity to convert ((1S,4R)-4-aminocyclopent-2-enyl)methanol to (S)-4-(hydroxymethyl)cyclopent-2-enone. The enzyme was successfully cloned, expressed in Escherichia coli, purified and characterized. We show that it has R configuration preference in contrast with the conventional S preference. The highest activity was obtained below 60 °C and at pH 7.5. Cations Ca2+ and K+ enhanced activity by 21% and 13%, respectively. The conversion rate reached 72.4% within 60 min at 50 °C, pH 7.5, using 0.5 mM pyridoxal-5′-phosphate, 0.6 μM CV2025, and 10 mM substrate. The present study provides a promising strategy for preparing five-membered carbasugars economically and efficiently.
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Discovery of diphenyl ether–degrading Streptomyces strains by direct screening based on ether bond–cleaving activity
Macromolecular Research ( IF 2.127 ) Pub Date: 2023-03-25 , DOI: 10.1016/j.jbiosc.2023.03.005
Diphenyl ethers (DEs), which are widely used in the agricultural and chemical industries, have become hazardous contaminants in the environment. Although several DE-degrading bacteria have been reported, discovering new types of such microorganisms could enhance understanding of the degradation mechanism in the environment. In this study, we used a direct screening method based on detection of ether bond–cleaving activity to screen for microorganisms that degrade 4,4′-dihydroxydiphenyl ether (DHDE) as a model DE. Microorganisms isolated from soil samples were incubated with DHDE, and strains producing hydroquinone via ether bond cleavage were selected using hydroquinone-sensitive Rhodanine reagent. This screening procedure resulted in the isolation of 3 bacteria and 2 fungi that transform DHDE. Interestingly, all of the isolated bacteria belonged to one genus, Streptomyces. To our knowledge, these are the first microorganisms of the genus Streptomyces shown to degrade a DE. Streptomyces sp. TUS-ST3 exhibited high and stable DHDE-degrading activity. HPLC, LC-MS, and GC–MS analyses revealed that strain TUS-ST3 converts DHDE to its hydroxylated analogue and generates hydroquinone as an ether bond–cleavage product. Strain TUS-ST3 also transformed DEs other than DHDE. In addition, glucose-grown TUS-ST3 cells began to transform DHDE after incubation with this compound for 12 h, and produced 75 μM hydroquinone in 72 h. These activities of streptomycetes may play an important role in DE degradation in the environment. We also report the whole genome sequence of strain TUS-ST3.
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One-pot synthesis of fibrillar-shaped functional nanomaterial using microbial transglutaminase
Macromolecular Research ( IF 2.127 ) Pub Date: 2023-04-21 , DOI: 10.1016/j.jbiosc.2023.03.015
Recently, functional nanowire production using amyloids as a scaffold for protein immobilization has attracted attention. However, protein immobilization on amyloid fibrils often caused protein inactivation. In this study, we investigated protein immobilization using enzymatic peptide ligation to suppress protein inactivation during immobilization. We attempted to immobilize functional molecules such as green fluorescent protein (GFP) and Nanoluc to a transthyretin (TTR) amyloid using microbial transglutaminase (MTG), which links the glutamine side chain to the primary amine. Linkage between amyloid fibrils and functional molecules was achieved through the MTG substrate sequence, and the functional molecules-loaded nanowires were successfully fabricated. We also found that the synthetic process from amyloidization to functional molecules immobilization could be achieved in a single-step procedure.All rights reserved.
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Novel Ganoderma triterpenoid saponins from the biotransformation-guided purification of a commercial Ganoderma extract
Macromolecular Research ( IF 2.127 ) Pub Date: 2023-03-06 , DOI: 10.1016/j.jbiosc.2023.02.004
Ganoderma sp. contains high amounts of diverse triterpenoids; however, few triterpenoid saponins could be isolated from the medicinal fungus. To produce novel Ganoderma triterpenoid saponins, biotransformation-guided purification (BGP) process was applied to a commercial Ganoderma extract. The commercial Ganoderma extract was partially separated into three fractions by preparative high-performance liquid chromatography, and the separated fractions were then directly biotransformed by a Bacillus glycosyltransferase (BsUGT489). One of the biotransformed products could be further purified and identified as a novel saponin: ganoderic acid C2 (GAC2)-3-O-β-glucoside by nucleic magnetic resonance (NMR) and mass spectral analyses. Based on the structure of the saponin, the predicted precursor should be the GAC2, which was confirmed to be biotransformed into four saponins, GAC2-3-O-β-glucoside, GAC2-3,15-O-β-diglucoside and two unknown GAC2 monoglucosides, revealed by NMR and mass spectral analyses. GAC2-3-O-β-glucoside and GAC2-3,15-O-β-diglucoside possessed 17-fold and 200-fold higher aqueous solubility than that of GAC2, respectively. In addition, GAC2-3-O-β-glucoside retained the most anti-α-glucosidase activity of GAC2 and was comparable with that of the anti-diabetes drug (acarbose). The present study showed that the BGP process is an efficient strategy to survey novel and bioactive molecules from crude extracts of natural products.
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Analysis of functional ingredients of tempe-like fermented Moringa oleifera seeds (Moringa tempe) prepared with Rhizopus species
Macromolecular Research ( IF 2.127 ) Pub Date: 2023-02-16 , DOI: 10.1016/j.jbiosc.2023.01.011
Tempe is a fermented food prepared by fermenting soybeans with Rhizopus species. However, there have recently been concerns about the stable supply of raw soybeans due to global warming and other factors. Moringa is a plant whose cultivation area is expected to expand in the future, and its seeds contain abundant proteins and lipids, and thus could be used as an alternative to soybeans. To develop a novel functional Moringa food, we fermented dehulled Moringa seeds with Rhizopus oligosporus and Rhizopus stolonifer using the solid fermentation method of tempe and investigated changes in the functional components, such as free amino acids and polyphenols, of the respective obtained Moringa tempe Rm and Rs. After 45 h of fermentation, the total content of free amino acids, mainly including gamma-aminobutyric acid and l-glutamic acid, in Moringa tempe Rm was about three times higher, while that in Moringa tempe Rs was almost the same, compared to that in unfermented Moringa seeds. Moreover, after 70 h of fermentation, both Moringa tempe Rm and Rs had approximately four times higher polyphenol content and significantly higher antioxidant activity than did unfermented Moringa seeds. Further, the content of each residual chitin-binding protein of defatted Moringa tempe Rm and Rs was almost the same as that of unfermented Moringa seeds. Taken together, Moringa tempe was rich in free amino acids and polyphenols, exhibited better antioxidant activity, and retained the levels of its chitin-binding proteins, suggesting that Moringa seeds could be used as an alternative to soybean for tempe preparation.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 POLYMER SCIENCE 高分子科学4区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
14.80 36 Science Citation Index Science Citation Index Expanded Not
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